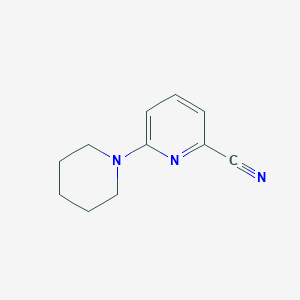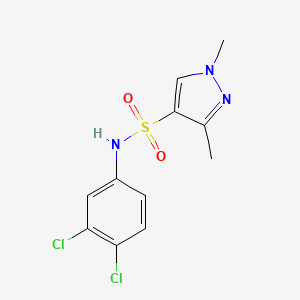
N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H11Cl2N3O2S and its molecular weight is 320.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.9949032 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a derivative of propanil . Propanil’s primary target is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
The compound inhibits the Hill reaction in photosynthetic electron transfer within PSII . This inhibition disrupts the photosynthetic electron transport chain, preventing the conversion of light energy into chemical energy . As a result, the plant’s ability to produce ATP and NADPH, essential molecules for various cellular processes, is compromised .
Biochemical Pathways
The disruption of the photosynthetic electron transport chain affects multiple biochemical pathways in the plant. The most significant is the Calvin cycle, which relies on the ATP and NADPH produced during photosynthesis to fix carbon dioxide into glucose . Without these molecules, the Calvin cycle cannot proceed, leading to a reduction in the plant’s ability to produce glucose and other organic compounds .
Pharmacokinetics
Metabolism would likely involve degradation to less active compounds, and excretion may occur through various plant metabolic processes .
Result of Action
The primary result of the compound’s action is the inhibition of photosynthesis, leading to a cessation of growth and eventually plant death . This is due to the plant’s inability to produce the necessary energy and reducing power to support its metabolic needs .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the persistence of propanil, a related compound, in soil and aquatic environments is a concern due to the potential accumulation of toxic degradation products . Additionally, certain microbial communities can degrade propanil, potentially affecting the compound’s efficacy .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-9(12)10(13)5-8/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPGWRPQVCIDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522854.png)
![N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522857.png)
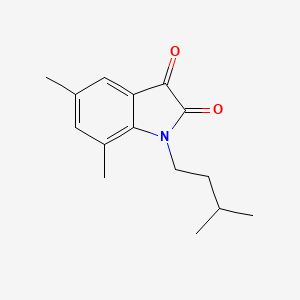
![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6522883.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)
![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)
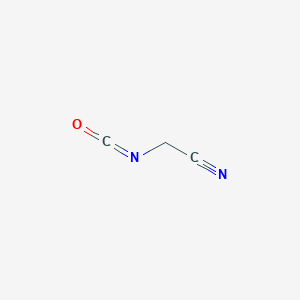
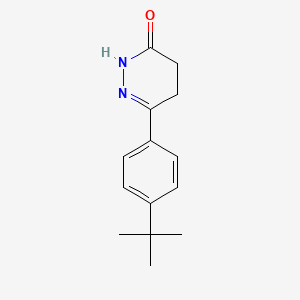

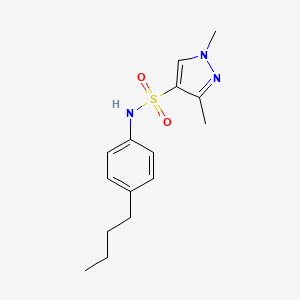
![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)
